molecular formula C10H15NO3 B13789851 tert-Butyl (3-methylfuran-2-yl)carbamate

tert-Butyl (3-methylfuran-2-yl)carbamate

Cat. No.: B13789851
M. Wt: 197.23 g/mol
InChI Key: WWJDMLAMKZUDRA-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylfuran-2-yl)carbamate is a carbamate derivative featuring a 3-methyl-substituted furan ring. Carbamates of this type are frequently employed as amine-protecting groups or precursors in the synthesis of bioactive molecules, such as kinase inhibitors or serotonin receptor agonists . The tert-butyl carbamate group (Boc) is favored for its stability under basic and nucleophilic conditions, enabling selective deprotection in multi-step syntheses.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(3-methylfuran-2-yl)carbamate

InChI

InChI=1S/C10H15NO3/c1-7-5-6-13-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12)

InChI Key

WWJDMLAMKZUDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-methylfuran-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-methylfuran-2-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxygenated derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

tert-Butyl (3-methylfuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylfuran-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine group. This property makes it useful in peptide synthesis and other applications where temporary protection of functional groups is required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Key structural analogs differ in substituent placement on the aromatic ring or heterocyclic core:

Compound Name Core Structure Substituent Position/Type Key Functional Groups Reference
tert-Butyl (3-methylfuran-2-yl)carbamate Furan 3-methyl at C2-furan Boc-protected amine N/A
tert-Butyl furan-3-ylcarbamate Furan Unsubstituted at C3-furan Boc-protected amine
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate Phenyl-thiophene Thiophene at C3-phenyl Boc-protected amine
tert-Butyl (3-oxopropyl)carbamate (24) Alkyl chain Ketone at C3-propyl Boc-protected amine
  • Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, influencing their π-π stacking interactions in drug-receptor binding . The ketone in compound 24 enables reductive amination, a feature absent in the methylfuran derivative .

Physicochemical Properties

  • NMR Data :
    • Compound 24: δ 9.79 (s, 1H, NH), 1.45 (s, 9H, tert-butyl) .
    • Compound 26 (tert-butyl (3-(prop-2-yn-1-yl)propyl)carbamate): δ 5.40 (br s, 1H, NH), 3.47–3.34 (m, 2H, CH2) .
  • Purity :
    • Compound 24: 97% (HPLC) .
    • tert-Butyl (2-carbamoylpyridin-3-yl)carbamate: 95% (commercial grade) .

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